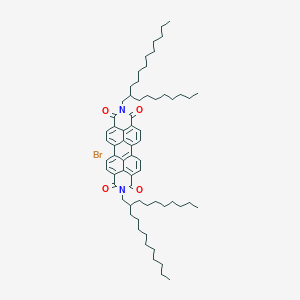

PDI-C8C12-Br

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PDI-C8C12-Br, also known as N,N’-bis(2-octyldodecyl)-1-bromoperylene-3,4,9,10-tetracarboxylic diimide, is a brominated derivative of perylene diimide. This compound is characterized by its unique structure, which includes a perylene core substituted with bromine and long alkyl chains. Perylene diimides are well-known for their excellent photophysical properties, making them valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of PDI-C8C12-Br typically involves the bromination of perylene diimide derivatives. The process begins with the preparation of N,N’-bis(2-octyldodecyl)perylene-3,4,9,10-tetracarboxylic diimide, which is then subjected to bromination using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: PDI-C8C12-Br undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form different derivatives with altered electronic properties.

Oxidation Reactions: this compound can undergo oxidation to form perylene diimide derivatives with different oxidation states.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.

Major Products:

Substitution Reactions: Products include various substituted perylene diimide derivatives.

Reduction Reactions: Reduced forms of this compound with different electronic properties.

Oxidation Reactions: Oxidized derivatives of perylene diimide.

Applications De Recherche Scientifique

PDI-C8C12-Br has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of advanced materials with unique electronic and photophysical properties.

Biology: Employed in bioimaging and biosensing due to its fluorescence properties.

Medicine: Investigated for use in photodynamic therapy and drug delivery systems.

Industry: Utilized in the development of organic solar cells and light-emitting diodes due to its excellent charge transport properties.

Mécanisme D'action

The mechanism of action of PDI-C8C12-Br involves its interaction with light and other molecules. The compound absorbs light and undergoes photoexcitation, leading to the formation of excited states. These excited states can participate in various photochemical reactions, including electron transfer and energy transfer processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparaison Avec Des Composés Similaires

PDI-C8C12-Br is compared with other perylene diimide derivatives, such as:

N,N’-bis(2-octyldodecyl)perylene-3,4,9,10-tetracarboxylic diimide: Lacks the bromine substitution, resulting in different electronic properties.

N,N’-bis(2-octyldodecyl)-1-chloroperylene-3,4,9,10-tetracarboxylic diimide: Contains chlorine instead of bromine, leading to variations in reactivity and photophysical properties.

N,N’-bis(2-octyldodecyl)-1-fluoroperylene-3,4,9,10-tetracarboxylic diimide: Fluorine substitution affects the compound’s electronic characteristics and stability.

The uniqueness of this compound lies in its bromine substitution, which imparts distinct electronic and photophysical properties, making it suitable for specific applications in materials science and photochemistry.

Activité Biologique

PDI-C8C12-Br is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to summarize the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a quaternary ammonium compound characterized by its long alkyl chains and a bromide ion. The structural properties contribute to its amphiphilic nature, which is crucial for its interaction with biological membranes. The compound's ability to self-assemble into nanostructures enhances its efficacy against various pathogens.

Antimicrobial Activity

Mechanism of Action

The antimicrobial activity of this compound primarily stems from its ability to disrupt bacterial cell membranes. The positively charged quaternary ammonium group interacts electrostatically with the negatively charged components of bacterial membranes, leading to membrane depolarization and increased permeability. This disruption can result in the loss of essential ions and cellular contents, ultimately causing cell death.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties, particularly against multidrug-resistant (MDR) strains.

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.125 | Effective against MRSA |

| Escherichia coli | 0.250 | Active against colistin-resistant strains |

| Klebsiella pneumoniae | 0.500 | Notable for MDR strains |

| Pseudomonas aeruginosa | 1.000 | Significant resistance observed |

Antitumor Activity

Cell Line Studies

Research has also explored the antitumor potential of this compound using various cancer cell lines. Studies involving HepG2 (liver cancer) and MCF-7 (breast cancer) cells have shown that the compound induces cytotoxic effects, characterized by increased apoptosis rates.

Case Study: HepG2 Cell Line

In a controlled study, HepG2 cells were treated with varying concentrations of this compound:

| Concentration (µg/mL) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 35 |

| 100 | 30 | 70 |

The results indicate a dose-dependent increase in apoptosis, suggesting that this compound may be a promising candidate for further development as an anticancer agent.

Cytotoxicity Assessment

While this compound exhibits significant antimicrobial and antitumor activities, cytotoxicity studies are essential to evaluate its safety profile. In vitro assays using normal human cell lines (e.g., fibroblasts) revealed that the compound has a relatively low cytotoxicity index, making it a viable candidate for therapeutic applications.

Propriétés

IUPAC Name |

11-bromo-7,18-bis(2-octyldodecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H89BrN2O4/c1-5-9-13-17-21-23-27-31-35-46(33-29-25-19-15-11-7-3)44-66-61(68)51-40-37-48-49-38-41-53-58-54(43-55(65)59(60(49)58)50-39-42-52(62(66)69)57(51)56(48)50)64(71)67(63(53)70)45-47(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-43,46-47H,5-36,44-45H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLSBVMXYLPDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)CC(CCCCCCCC)CCCCCCCCCC)Br)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H89BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1030.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.